2-プロポキシプロパン酸

概要

説明

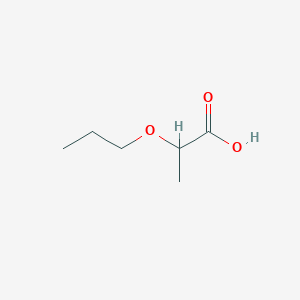

2-Propoxypropanoic acid is an organic compound with the molecular formula C6H12O3 It is a carboxylic acid derivative, characterized by the presence of a propoxy group attached to the propanoic acid backbone

科学的研究の応用

2-Propoxypropanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of esters and amides.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

作用機序

Target of Action

It is known that this compound is a synthetic petrochemical and is described as a perfluoroalkyl ether carboxylic acid . It is also known as hexafluoropropylene oxide dimer acid (HFPO-DA) and is among the class of per- and polyfluoroalkyl substances (PFASs) .

Mode of Action

It is known that this compound is used in the manufacturing process for fluoropolymers by reducing the surface tension in the process, allowing polymer particles to increase in size . The process is completed with chemical treatment or heating to remove the 2-Propoxypropanoic acid from the final polymer product .

Pharmacokinetics

It is soluble in water, with a solubility of 739 g/L . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that this compound is a persistent, bioaccumulative, and toxic synthetic organofluorine compound used to manufacture numerous products . It is raising concern because of its widespread occurrence in the aquatic environment and its refractoriness to conventional water treatment techniques .

Action Environment

The action environment of 2-Propoxypropanoic acid is typically in the manufacturing process for fluoropolymers . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

準備方法

Synthetic Routes and Reaction Conditions: 2-Propoxypropanoic acid can be synthesized through several methods. One common approach involves the esterification of propanoic acid with propanol, followed by hydrolysis to yield the desired acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, 2-Propoxypropanoic acid can be produced using continuous flow reactors to optimize yield and efficiency. The process involves the controlled addition of reactants and catalysts, with precise temperature and pressure control to maintain reaction conditions. This method ensures high purity and consistent quality of the final product.

化学反応の分析

Types of Reactions: 2-Propoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-Propoxypropanoic acid can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted propanoic acids.

類似化合物との比較

Propanoic acid: Lacks the propoxy group, resulting in different chemical properties and reactivity.

2-Methoxypropanoic acid: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.

2-Ethoxypropanoic acid: Similar structure but with an ethoxy group, affecting its solubility and reactivity.

Uniqueness: 2-Propoxypropanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.

生物活性

2-Propoxypropanoic acid, also known as perfluoro-2-propoxypropanoic acid (GenX), is a fluorinated compound that has garnered attention due to its biological activity and potential health implications. This article explores its biological properties, mechanisms of action, toxicological effects, and the implications for human health and the environment.

Chemical Structure and Properties

2-Propoxypropanoic acid is characterized by its unique chemical structure, which includes a propoxy group attached to a propanoic acid backbone. The compound's molecular formula is and it possesses both hydrophilic and lipophilic characteristics due to the presence of fluorinated groups. This dual nature influences its solubility and bioavailability in biological systems.

The biological activity of 2-Propoxypropanoic acid is primarily mediated through its interactions with cellular pathways:

- Endocrine Disruption : Studies indicate that 2-Propoxypropanoic acid may interfere with hormonal signaling pathways, leading to endocrine disruption. This can affect reproductive health and developmental processes in various organisms .

- Immune System Effects : Epidemiological studies have linked exposure to 2-Propoxypropanoic acid with immune system alterations, including decreased antibody responses to vaccinations .

- Hepatotoxicity : Research has shown that this compound can induce liver toxicity, characterized by increased liver enzyme levels and histopathological changes in liver tissue .

Toxicological Profile

The toxicological effects of 2-Propoxypropanoic acid have been documented in several studies:

- Developmental Toxicity : Animal studies have reported developmental toxicity at doses that also caused maternal toxicity. Effects include delayed genital development and increased early deliveries .

- Carcinogenic Potential : The compound has been classified as having suggestive evidence of carcinogenic potential based on liver tumors observed in rodent studies .

Epidemiological Studies

A significant case study involving residents near chemical manufacturing sites has highlighted the association between exposure to 2-Propoxypropanoic acid and various health outcomes, including:

- Increased incidence of kidney and testicular cancers.

- Elevated cholesterol levels and liver damage indicators in exposed populations .

Animal Studies

In controlled animal studies, rodents exposed to varying doses of 2-Propoxypropanoic acid exhibited:

- Dose-dependent increases in liver weight.

- Histopathological changes such as necrosis and hypertrophy in liver cells.

These findings underscore the need for further research into the long-term effects of exposure to this compound .

Table 1: Summary of Toxicological Findings for 2-Propoxypropanoic Acid

Table 2: Half-Life Estimates for Fluorinated Compounds

特性

IUPAC Name |

2-propoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCVNVLTHQVAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560985 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-67-0 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns surrounding perfluoro-2-propoxypropanoic acid (GenX)?

A1: GenX has emerged as a significant drinking water contaminant, particularly in areas near manufacturing facilities. [] A study focusing on the Cape Fear River watershed, impacted by PFAS manufacturing, found average GenX concentrations of 631 ng/L in raw drinking water. [] This raises concerns as GenX is a replacement for other PFAS like perfluorooctanoic acid (PFOA), which have been linked to various health issues. The presence of GenX and other emerging PFAS in drinking water sources highlights the need for improved monitoring and treatment strategies.

Q2: How effectively do current water treatment methods remove GenX and other PFAS?

A2: While conventional water treatment methods may effectively remove legacy PFAS like PFOA and PFOS, the efficacy of these methods for removing GenX and other emerging PFAS requires further investigation. Research indicates that GenX exhibits lower adsorbability onto powdered activated carbon (PAC) compared to legacy PFAS. [] This suggests that current treatment methods relying on PAC may be less effective at removing GenX, necessitating the development of alternative or supplementary treatment technologies to ensure safe drinking water.

Q3: How does the structure of PFAS, including GenX, influence their adsorption to materials used in water treatment?

A3: Studies demonstrate that the structure of PFAS significantly impacts their adsorption behavior on materials like activated carbon and anion exchange resins. [] The length of the perfluoroalkyl chain plays a crucial role, with longer chains generally leading to stronger adsorption. [] This is likely due to increased hydrophobic interactions between the longer fluorocarbon chain and the adsorbent surface. Additionally, the functional group also influences adsorption, with sulfonic acids exhibiting higher adsorption than carboxylic acids of the same chain length. [] This difference in adsorption behavior underscores the need for tailored treatment approaches for different classes of PFAS, considering their specific structural characteristics.

Q4: How do researchers assess the potential toxicity of GenX and other emerging PFAS?

A4: Researchers utilize zebrafish as a model organism to investigate the developmental toxicity and neurotoxicity of various PFAS, including GenX. [] Zebrafish embryos are exposed to different PFAS concentrations throughout development, and subsequent assessments include monitoring for developmental abnormalities, behavioral changes (such as hyperactivity), and analyzing tissue accumulation of these chemicals. [] This approach allows for the identification of potential hazards associated with exposure to these emerging contaminants.

Q5: Are there any observed links between the chemical structure of PFAS and their toxicological effects?

A5: Research suggests a connection between the structure of certain PFAS and their toxicity profiles. For instance, a study found that among aliphatic sulfonic acid PFAS, longer carbon chain lengths correlated with increased developmental neurotoxicity in zebrafish, although this trend wasn't observed for developmental toxicity. [] These findings highlight the complexity of PFAS toxicity and underscore the importance of considering structural features when assessing the potential risks associated with these chemicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。